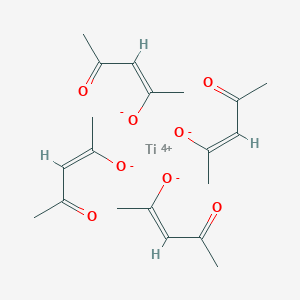
Tetrakis(pentane-2,4-dionato-O,O')titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(pentane-2,4-dionato-O,O’)titanium, also known as titanium acetylacetonate, is an organometallic compound with the chemical formula C20H28O8Ti. It is a coordination complex where titanium is bonded to four acetylacetonate ligands. This compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(pentane-2,4-dionato-O,O’)titanium is typically synthesized by reacting titanium tetrachloride with acetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C5H8O2→Ti(C5H7O2)4+4HCl
The reaction is usually performed at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of tetrakis(pentane-2,4-dionato-O,O’)titanium involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like toluene or dichloromethane under inert conditions.
Major Products
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium complexes.
Substitution: Various titanium complexes with different ligands.
Scientific Research Applications
Tetrakis(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(pentane-2,4-dionato-O,O’)vanadium: Similar coordination complex with vanadium instead of titanium.
Tetrakis(pentane-2,4-dionato-O,O’)uranium: Uranium-based complex with similar ligand structure.
Uniqueness
Tetrakis(pentane-2,4-dionato-O,O’)titanium is unique due to its high stability, solubility in organic solvents, and its effectiveness as a catalyst in various chemical reactions. Its titanium center provides distinct reactivity compared to other metal acetylacetonates, making it particularly valuable in industrial and research applications .
Properties
CAS No. |
17501-79-0 |
|---|---|
Molecular Formula |
C20H32O8Ti |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
InChI Key |
RYSXWUYLAWPLES-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Key on ui other cas no. |
17501-79-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















